molecular formula C26H20FN3O3 B2451734 N-(2-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthen-9-carboxamid CAS No. 921851-19-6

N-(2-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthen-9-carboxamid

Katalognummer: B2451734
CAS-Nummer: 921851-19-6
Molekulargewicht: 441.462
InChI-Schlüssel: NAGKGEKQGCXPPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C26H20FN3O3 and its molecular weight is 441.462. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Research indicates that N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide exhibits several biological activities:

Histone Deacetylase Inhibition

One of the primary applications of this compound lies in its potential as an HDAC (Histone Deacetylase) inhibitor . HDACs are enzymes involved in the regulation of gene expression through the modification of histones. Inhibition of these enzymes can lead to altered gene expression patterns, which may induce apoptosis in cancer cells. Preliminary studies suggest that this compound can effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent changes in gene expression associated with cancer cell death.

Anticancer Properties

The compound has shown promise as an anticancer agent in various preclinical studies. Notably:

  • In Vitro Studies : Research has demonstrated significant antiproliferative effects against several cancer cell lines, including HepG2 liver cancer cells. The compound exhibited an IC50 value indicating potent activity against these cells.
  • Mechanism of Action : Flow cytometry analyses revealed that treatment with this compound significantly increased apoptosis rates in HepG2 cells, suggesting its potential mechanism for inducing cancer cell death.

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide across different biological contexts:

Cancer Models

In animal models of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Inflammatory Disease Models

Research on murine models of rheumatoid arthritis showed that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating autoimmune conditions.

Biologische Aktivität

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C19H16FN5O2
  • Molecular Weight : 367.36 g/mol

Structural Characteristics

The compound features a xanthene backbone with a carboxamide functional group, coupled with a pyridazinone moiety containing a fluorophenyl substituent. This unique structure is believed to contribute to its biological activity.

The biological activity of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is primarily attributed to its interaction with various molecular targets, such as:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular functions.
  • Receptor Binding : Its structural components allow for potential binding to receptors, influencing downstream signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer)
  • A549 (lung cancer)

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HepG21.30Induction of apoptosis and G2/M phase arrest
MDA-MB-2312.50Apoptosis promotion and cell cycle disruption
A5493.00Inhibition of proliferation via receptor interaction

Apoptosis Induction

Flow cytometry analyses have demonstrated that treatment with the compound significantly increases the rate of apoptosis in cancer cells. For instance, HepG2 cells showed an increase in apoptosis from 5.83% in untreated cells to 28.83% after treatment with 9 μM of the compound.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the xanthene scaffold, including our target compound. These derivatives were tested for their antiproliferative effects across different cancer cell lines, confirming the efficacy and potential for further development into therapeutic agents .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is limited, related compounds have shown favorable profiles with moderate bioavailability and metabolic stability. Toxicological assessments are crucial for understanding safety profiles before clinical applications.

Eigenschaften

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c27-18-11-9-17(10-12-18)21-13-14-24(31)30(29-21)16-15-28-26(32)25-19-5-1-3-7-22(19)33-23-8-4-2-6-20(23)25/h1-14,25H,15-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGKGEKQGCXPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.